Linaroside

Description

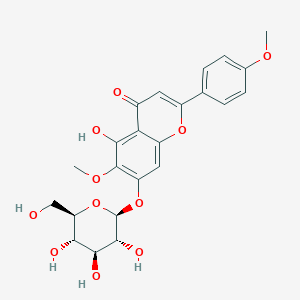

isolated from the aerial part of Lantana camara; structure in first source

Properties

Molecular Formula |

C23H24O11 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(22(31-2)19(17)27)33-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 |

InChI Key |

JNNRILAYMZYEQB-FZFRBNDOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Synonyms |

linaroside |

Origin of Product |

United States |

Foundational & Exploratory

Linaroside: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaroside, a flavone glycoside also known as linarin or acacetin-7-O-rutinoside, has a rich history of discovery and a growing body of research highlighting its therapeutic potential. First identified in the 1930s, this natural compound has been isolated from a variety of plant species and has demonstrated a range of biological activities, most notably neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and characterization, a summary of its biological activities with a focus on relevant signaling pathways, and a compilation of key quantitative data.

Discovery and Isolation History

The initial discovery of this compound dates back to 1936 when it was first isolated from the flowers of Linaria vulgaris (common toadflax) by Merz and Wu.[1] Subsequent research led to its identification in various other plant families, including Asteraceae, Lamiaceae, and Scrophulariaceae.[2] Notably, it has been isolated from species such as Cirsium oleraceum, Valeriana officinalis, and various Buddleja species.[1][2]

The structural elucidation of this compound was a significant milestone, achieved by Baker et al. in 1951.[1] They identified it as acacetin-7-O-rutinoside. The synthesis of linarin was first reported by Zemplén and Bognàr in 1941.[1]

Physicochemical Properties and Spectroscopic Data

This compound presents as a white powder or needles when crystallized from methanol.[1][3] Its molecular formula is C₂₈H₃₂O₁₄, with a molecular weight of 592.55 g/mol .[1][4] It is practically insoluble in water and common organic solvents but soluble in pyridine, concentrated acids, and alkalies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₂O₁₄ | [1][4] |

| Molecular Weight | 592.55 g/mol | [1][4] |

| Melting Point | 268-270 °C | [1] |

| Appearance | White powder/needles | [1][3] |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Aglycone (Acacetin) | ||

| 2 | - | 164.5 |

| 3 | 6.86 (s) | 103.2 |

| 4 | - | 182.4 |

| 5 | 12.97 (s) | 161.7 |

| 6 | 6.48 (d, J=2.1 Hz) | 99.9 |

| 7 | - | 163.1 |

| 8 | 6.80 (d, J=2.1 Hz) | 95.0 |

| 9 | - | 157.5 |

| 10 | - | 105.7 |

| 1' | - | 123.0 |

| 2' | 8.05 (d, J=8.9 Hz) | 128.8 |

| 3' | 7.15 (d, J=8.9 Hz) | 114.9 |

| 4' | - | 162.8 |

| 5' | 7.15 (d, J=8.9 Hz) | 114.9 |

| 6' | 8.05 (d, J=8.9 Hz) | 128.8 |

| OCH₃ | 3.88 (s) | 55.7 |

| Sugar Moiety (Rutinose) | ||

| Glc-1'' | 5.12 (d, J=7.3 Hz) | 100.1 |

| Glc-2'' | 3.50-3.60 (m) | 73.4 |

| Glc-3'' | 3.50-3.60 (m) | 76.6 |

| Glc-4'' | 3.40 (m) | 70.0 |

| Glc-5'' | 3.50-3.60 (m) | 75.9 |

| Glc-6''a | 3.75 (m) | 66.2 |

| Glc-6''b | 3.45 (m) | |

| Rha-1''' | 4.56 (d, J=1.5 Hz) | 100.9 |

| Rha-2''' | 3.65 (m) | 70.6 |

| Rha-3''' | 3.48 (m) | 70.8 |

| Rha-4''' | 3.25 (m) | 72.3 |

| Rha-5''' | 3.40 (m) | 68.5 |

| Rha-6''' | 1.12 (d, J=6.2 Hz) | 18.0 |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.

Experimental Protocols

Extraction and Isolation

Modern methods for the extraction and isolation of this compound often employ solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique can significantly impact the yield and purity of the final product.

Protocol 1: Extraction from Chrysanthemum indicum Flowers

This protocol is adapted from a study optimizing linarin extraction.[5]

-

Plant Material Preparation: Dry the flowers of Chrysanthemum indicum and grind them into a fine powder.

-

Solvent Extraction:

-

Mix the powdered plant material with 74% ethanol in a solid-to-liquid ratio of 1:12 (g/mL).

-

Perform the extraction for 2 hours.

-

Repeat the extraction process three times to maximize the yield.

-

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude extract can be further purified using techniques like column chromatography on silica gel or macroporous resin, followed by preparative high-performance liquid chromatography (prep-HPLC) to obtain high-purity this compound.[3]

Table 3: Quantitative Data on this compound Extraction from Chrysanthemum indicum

| Parameter | Optimized Value | Resulting Yield | Reference |

| Ethanol Concentration | 74% | 90.5% | [5] |

| Extraction Time | 2 hours | [5] | |

| Extraction Frequency | 3 times | [5] | |

| Solvent to Material Ratio | 12 mL/g | [5] |

Protocol 2: Solid-Liquid Extraction for Purification

This protocol describes a purification method for a linarin-rich extract from Dendranthema indicum flowers.[6]

-

Initial Extraction: Extract dried and powdered flowers with 75% ethanol. Concentrate the extract to obtain a precipitate rich in linarin.

-

Sequential Solvent Extraction (Purification):

-

Suspend the precipitate in ethyl acetate, stir, and centrifuge to collect the solid residue.

-

Repeat the process sequentially with ethanol, 40% ethanol-aqueous solution (twice), and 20% ethanol-aqueous solution.

-

-

Final Product: The final precipitate will be an extract with a significantly higher concentration of linarin. This method achieved a purity of 55.68 ± 2.08% with a recovery of 66.65 ± 1.73%.[6]

Structure Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

-

13C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, including the attachment of the sugar moiety to the flavonoid aglycone.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the flavonoid.

Biological Activities and Signaling Pathways

This compound has been shown to possess a variety of biological activities, with its neuroprotective and anti-inflammatory effects being the most extensively studied.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to protect neuronal cells from amyloid-β-induced toxicity, a hallmark of Alzheimer's disease.[7]

Signaling Pathway: PI3K/Akt/GSK-3β

The neuroprotective effects of this compound are, at least in part, mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7][8]

-

Activation of PI3K/Akt: this compound promotes the phosphorylation and activation of Akt.[7]

-

Inhibition of GSK-3β: Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK-3β).[7][8] The over-activation of GSK3β is detrimental and contributes to neuroinflammation and neuronal apoptosis.[9]

-

Upregulation of Bcl-2: The inhibition of GSK-3β leads to an increase in the expression of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7][8]

References

- 1. Linarin [drugfuture.com]

- 2. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Linarin | C28H32O14 | CID 5317025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optimization of extraction of linarin from Flos chrysanthemi indici by response surface methodology and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative Purification of Linarin Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of linarin through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]

Linaroside: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaroside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It details its physicochemical properties, spectroscopic data, and provides comprehensive experimental protocols for its isolation and characterization. Furthermore, this document elucidates the known signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₂₃H₂₄O₁₁, is chemically designated as 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1] Its structure consists of a flavone aglycone, specifically a derivative of apigenin, linked to a monosaccharide unit.

The aglycone is characterized by a chromen-4-one (benzopyrone) core substituted with a 4-methoxyphenyl group at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. The glycone moiety is a β-D-glucopyranose unit attached to the aglycone via a glycosidic bond at the 7-position of the chromen-4-one ring.

The stereochemistry of the glucose unit is crucial for the biological activity of this compound. The International Union of Pure and Applied Chemistry (IUPAC) name specifies the stereochemical configuration of the five chiral centers in the glucose ring as (2S,3R,4S,5S,6R), which corresponds to the naturally occurring D-glucose isomer. The glycosidic linkage is of the β-configuration, meaning the anomeric carbon (C-1" of glucose) has its substituent oriented in the equatorial position.

Caption: Chemical structure of this compound, highlighting the aglycone and glycone moieties.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is essential for its identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₁₁ | [1] |

| Molecular Weight | 476.43 g/mol | [2] |

| CAS Number | 53452-12-3 | [2][3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H-NMR | Data not available in the search results. |

| ¹³C-NMR | Data not available in the search results. |

| Mass Spectrometry (MS) | Specific fragmentation data for this compound not available. General flavonoid fragmentation involves cleavage of the glycosidic bond and retro-Diels-Alder reactions of the flavone ring. |

Experimental Protocols

Isolation of this compound from Linaria vulgaris

This compound can be isolated from the aerial parts of Linaria vulgaris (common toadflax). The following is a general protocol based on common phytochemical extraction and isolation techniques.[4][5]

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts of Linaria vulgaris are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the butanol fraction.

-

Chromatographic Purification: The butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and further purified using size-exclusion chromatography on a Sephadex LH-20 column.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Characterization of this compound

The purified this compound is characterized using a combination of spectroscopic methods to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed structure of the molecule, including the positions of substituents on the flavone ring and the stereochemistry of the glycosidic linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, which aids in structural confirmation.

Signaling Pathways Modulated by this compound

While specific studies detailing the signaling pathways modulated by this compound are not extensively available in the provided search results, flavonoids as a class are known to interact with various cellular signaling cascades. Potential pathways that may be influenced by this compound, based on the activities of structurally similar flavonoids, include the NF-κB and MAPK signaling pathways, which are critical in inflammation and cellular stress responses.

Caption: Potential signaling pathways modulated by this compound.

Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. Understanding these pathways is crucial for the development of this compound as a potential therapeutic agent.

References

- 1. This compound | C23H24O11 | CID 11972339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CAS:53452-12-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Component Composition and Antimicrobial Activity of Fractions from the Aerial Part of Common Toadflax ( Linaria vulgaris Mill.) | Bombela | Drug development & registration [pharmjournal.ru]

Biosynthesis pathway of Linaroside in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Linaroside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a flavone glycoside also known as acacetin-7-O-rutinoside, is a naturally occurring compound in various plant species with demonstrated therapeutic potential. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of quantitative enzymatic data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive flavone glycoside found in plants such as those from the Asteraceae and Lamiaceae families.[1] It is the 7-O-rutinoside of the flavone acacetin. The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[2][3] This pathway provides the precursor for the flavonoid biosynthetic pathway, which ultimately yields the acacetin aglycone. Subsequent glycosylation steps, involving specific UDP-dependent glycosyltransferases (UGTs), lead to the formation of this compound.[4][5] This guide will dissect each stage of this intricate biosynthetic process.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the aglycone, acacetin, and its subsequent glycosylation.

Biosynthesis of the Aglycone: Acacetin

The synthesis of acacetin begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.[3][6]

-

Phenylalanine to p-Coumaroyl-CoA: The initial steps are catalyzed by a series of enzymes:

-

Formation of the Flavonoid Backbone:

-

Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7] This is a key entry point into the flavonoid biosynthesis pathway.

-

Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, (2S)-naringenin.[7]

-

-

Synthesis of Acacetin from Naringenin:

-

Flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to form the flavone apigenin.[8][9]

-

Apigenin 4'-O-methyltransferase (4'OMT) , also known as S-adenosyl-L-methionine:apigenin 4'-O-methyltransferase, then catalyzes the methylation of the 4'-hydroxyl group of apigenin to produce acacetin.[8][10]

-

Glycosylation of Acacetin to form this compound

Acacetin undergoes a two-step glycosylation process to yield this compound. This involves the sequential addition of a glucose and a rhamnose moiety.

-

Glucosylation of Acacetin:

-

Rhamnosylation to form this compound:

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic data for key enzymes involved in or related to the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species and experimental conditions.

| Enzyme | Substrate | Km (µM) | Source Organism |

| Flavanone-specific 7-O-glucosyltransferase | Naringenin | 62 | Citrus paradisi[13] |

| Flavanone-specific 7-O-glucosyltransferase | Hesperetin | 124 | Citrus paradisi[13] |

| UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Prunin (Naringenin-7-O-glucoside) | 2.4 | Citrus[14] |

| UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | Hesperetin-7-O-glucoside | 41.5 | Citrus[14] |

| UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | UDP-rhamnose (with prunin) | 1.3 | Citrus[14] |

| UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | UDP-rhamnose (with hesperetin-7-O-glucoside) | 1.1 | Citrus[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Enzyme Extraction and Purification

Objective: To isolate and purify enzymes of the this compound pathway for in vitro characterization.

Protocol:

-

Plant Material: Use young, actively growing tissues (e.g., leaves, flowers) from a plant known to produce this compound.

-

Homogenization: Grind the plant tissue in liquid nitrogen to a fine powder.

-

Extraction Buffer: Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the crude enzyme extract with ammonium sulfate. Collect the protein fraction that precipitates between 40% and 80% saturation.

-

Dialysis: Dialyze the precipitated protein against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol) to remove ammonium sulfate.

-

Chromatography: Purify the enzyme of interest using a series of chromatography steps. A typical sequence might include:

-

Anion exchange chromatography (e.g., DEAE-Sepharose or Mono Q column).

-

Affinity chromatography (e.g., UDP-glucose or UDP-rhamnose agarose column).

-

Size-exclusion chromatography (e.g., Sephacryl S-200 column).

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

Objective: To measure the catalytic activity of a specific enzyme in the this compound pathway.

Protocol (Example for a Rhamnosyltransferase):

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM UDP-rhamnose (sugar donor)

-

0.2 mM Acacetin-7-O-glucoside (acceptor substrate)

-

Purified rhamnosyltransferase enzyme (e.g., 20 µg of recombinant protein)

-

Make up to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection: Monitor the absorbance at a wavelength specific for flavonoids (e.g., 340 nm).

-

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.

Visualizations

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for the characterization of a this compound biosynthetic enzyme.

References

- 1. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. frontiersin.org [frontiersin.org]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. Metabolic engineering in Streptomyces albidoflavus for the biosynthesis of the methylated flavonoids sakuranetin, acacetin, and genkwanin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

Linaroside: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside, has been identified in various plant species, notably Lantana camara. As with many natural products, a comprehensive understanding of its physical, chemical, and biological properties is essential for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the known characteristics of this compound, alongside standardized experimental protocols for its isolation, purification, and characterization. Furthermore, it explores potential signaling pathways that may be modulated by this compound, offering a framework for future research into its mechanism of action.

Physical and Chemical Properties

| Property | Data | Citations |

| Molecular Formula | C₂₃H₂₄O₁₁ | [1][2] |

| Molecular Weight | 476.43 g/mol | [1] |

| CAS Number | 53452-12-3 | [1] |

| Physical Description | Powder | |

| Purity | Commercially available in purities of 95% or greater. | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |

| Melting Point | Not available. A general protocol for determination is provided in Section 2.1. | |

| Predicted XlogP | 1.2 | |

| Spectral Data | While specific spectra are not widely published, the structure is confirmed by NMR. General principles for spectral analysis are in Section 2.5. | [3] |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, purification, and characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[4]

Protocol: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1]

-

Capillary Loading: Introduce a small amount of the powdered this compound into a capillary tube, packing it to a height of 1-2 mm.[5]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp) next to a calibrated thermometer.[4]

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4][5]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

Isolation and Purification from Lantana camara

This compound is naturally present in the aerial parts of Lantana camara.[3] The following is a generalized workflow for its extraction and purification based on common phytochemical techniques.

Figure 1: A generalized workflow for the isolation and purification of this compound.

Protocol:

-

Plant Material Preparation: Collect fresh leaves of Lantana camara, wash them to remove debris, and air-dry them in the shade for several weeks. Once fully dried, grind the leaves into a coarse powder.[6][7]

-

Extraction: Macerate the powdered plant material in a suitable solvent such as ethanol or an ethyl acetate-methanol mixture at room temperature for 48-72 hours. This process should be repeated multiple times to ensure exhaustive extraction.[7]

-

Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature around 45°C to obtain the crude extract.[6]

-

Column Chromatography: Subject the crude extract to column chromatography using silica gel as the stationary phase.[6]

-

Elution: Elute the column with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate.[6]

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions that show a spot corresponding to a this compound standard.

-

Purification: Further purify the combined fractions by recrystallization from a solvent system like methanol to obtain pure this compound.

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantitative analysis of flavonoids. A validated RP-HPLC method can be used to determine the purity of this compound and to quantify its presence in various samples.

General Protocol:

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition software is typically used.[8][9]

-

Mobile Phase: A common mobile phase for flavonoid analysis is a gradient or isocratic mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[9]

-

Standard and Sample Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare sample solutions by dissolving the test material in the mobile phase.

-

Analysis Conditions:

-

Quantification: Construct a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of this compound in a sample can then be determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and straightforward method.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a test tube or microplate well, add a specific volume of the this compound sample (dissolved in a suitable solvent like methanol or DMSO at various concentrations) to a defined volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Structural Elucidation by Spectroscopy

The structure of this compound can be confirmed and characterized using a combination of spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.[10]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region for the flavonoid backbone, signals for the methoxy groups, and a series of signals in the carbohydrate region for the glycosidic moiety.[11][12]

-

¹³C NMR: Shows the number of non-equivalent carbons and their types (e.g., C=O, aromatic C, C-O, CH, CH₂, CH₃). This is crucial for confirming the carbon skeleton of the molecule.[10][11]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] For this compound, characteristic absorption bands would be expected for:

-

O-H stretching (from hydroxyl groups)

-

C-H stretching (from aromatic and aliphatic parts)

-

C=O stretching (from the ketone group in the flavonoid ring)

-

C=C stretching (from the aromatic rings)

-

C-O stretching (from ethers and alcohols)[13]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems like flavonoids.[14] The UV-Vis spectrum of this compound in a solvent like methanol would be expected to show characteristic absorption maxima (λmax) that help to identify the flavonoid structural class.[15]

Potential Signaling Pathway Modulation

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways.[16] While specific studies on this compound's interaction with signaling pathways are limited, its classification as a flavonoid suggests it may interact with key pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][3][7][16][17][18][19][20][21][22][23][24]

Hypothetical Target: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is common in diseases like cancer.[16][19][22][23] Many natural compounds, including flavonoids, have been shown to inhibit this pathway.[16]

Figure 2: Hypothetical modulation of the PI3K/Akt pathway by this compound.

Experimental Workflow for Pathway Analysis

To investigate the effect of this compound on a signaling pathway like PI3K/Akt, a standard molecular biology workflow can be employed.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat the cells with varying concentrations of this compound for specific time periods.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for key proteins in the pathway (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR).

-

Analysis: Use secondary antibodies conjugated to an enzyme for detection. A decrease in the ratio of phosphorylated protein to total protein would indicate that this compound inhibits the activity of that protein in the pathway.

Conclusion

This compound is a flavonoid glycoside with defined chemical properties and reported biological activities. This guide provides a comprehensive summary of its known characteristics and outlines detailed, standardized protocols for its further investigation. While specific experimental data such as melting point and comprehensive spectral analyses are not yet widely disseminated, the methodologies described herein provide a robust framework for researchers to generate this critical information. Furthermore, the exploration of its potential effects on key cellular signaling pathways, such as the PI3K/Akt cascade, opens promising avenues for future research into its therapeutic applications.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsred.com [ijsred.com]

- 9. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 11. researchgate.net [researchgate.net]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. IR _2007 [uanlch.vscht.cz]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. iosrjournals.org [iosrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Linaroside's In Vitro Mechanisms of Action: A Technical Guide

Linaroside, a flavonoid glycoside also known as acaciin, has garnered significant scientific interest for its diverse pharmacological activities demonstrated in various in vitro models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's bioactivities, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators in various cell types.

A primary mechanism of this compound's anti-inflammatory action is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] this compound has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and its downstream effects.[2]

The MAPK pathway, which includes kinases like ERK, JNK, and p38, also plays a critical role in regulating inflammatory responses.[6][7] this compound has been observed to suppress the phosphorylation of these MAPK proteins, further contributing to its anti-inflammatory effects.[2][8]

A common in vitro model to assess the anti-inflammatory effects of compounds like this compound involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. The cells are then seeded in plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (a potent inducer of inflammation).

-

Nitric Oxide (NO) Production Assay (Griess Assay): The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to determine the concentration of NO.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to analyze the expression and phosphorylation status of key proteins like IκBα, NF-κB p65, and the MAPK family members (p-ERK, p-JNK, p-p38).

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast, prostate, and lung cancer.[9][10][11] Its anticancer mechanisms are multifaceted, involving the induction of cell cycle arrest, apoptosis, and inhibition of key oncogenic signaling pathways.

In breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound has been shown to inhibit cell proliferation and colony formation.[9] Mechanistically, it can arrest the cell cycle at the G2/M phase and induce apoptosis.[9] One of the key targets of this compound in breast cancer is the NFAT1-MDM2 pathway.[9]

Furthermore, in prostate cancer cells (PC3), this compound and related compounds have been shown to induce apoptosis and cause cell cycle arrest.[10][12] The induction of apoptosis is often mediated through the modulation of Bcl-2 family proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.[13] Specifically, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax are observed.[13]

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Linarin (this compound) | - | Acetylcholinesterase Inhibition | 3.801 ± 1.149 μM | [14] |

| Tiliroside | T47D (Breast Cancer) | MTT Assay | 67.79 µg/ml | [11] |

| Tiliroside | MCF7 (Breast Cancer) | MTT Assay | 100.00 µg/ml | [11] |

| Ethyl Acetate Extract of L. numidicum (containing this compound) | PC3 (Prostate Cancer) | MTT Assay | 133.2 ± 5.73 μg/mL | [10] |

| Ethyl Acetate Extract of L. numidicum (containing this compound) | MDA-MB-231 (Breast Cancer) | MTT Assay | 156.9 ± 2.83 μg/mL | [10] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The percentage of cell viability is calculated relative to the control cells.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, primarily through its acetylcholinesterase (AChE) inhibitory and antioxidant activities.[14][15] Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[16][17]

In vitro assays have demonstrated that linarin (this compound) can inhibit AChE activity in a dose-dependent manner.[14] Molecular docking studies have suggested that the 4'-methoxyl group and the 7-O-sugar moiety of linarin play important roles in its binding to the active site of AChE.[14]

Furthermore, the antioxidant properties of this compound contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[15][18] It can scavenge free radicals and reduce intracellular oxidative stress.[15]

Ellman's method is a widely used spectrophotometric method for determining AChE activity.

-

Reaction Mixture Preparation: The reaction is typically carried out in a phosphate buffer (pH 8.0). The reaction mixture contains the AChE enzyme, the test compound (this compound) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

References

- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 2. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB promotes the stem-like properties of leukemia cells by activation of LIN28B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. njppp.com [njppp.com]

- 12. Novel antiproliferative flavonoids induce cell cycle arrest in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 17. Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family [mdpi.com]

- 18. Neuroprotective effects of Salidroside and its analogue tyrosol galactoside against focal cerebral ischemia in vivo and H2O2-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Linaroside: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside found in various plant species such as Lantana camara and Linaria vulgaris, is an emerging natural compound of interest for its potential therapeutic applications.[1][2][3] Flavonoids, as a class, are well-recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its identified and computationally predicted therapeutic targets. The information presented herein is intended to support further investigation and drug development efforts centered on this promising bioactive molecule. It is important to note that while research on this compound is ongoing, much of the current understanding is derived from studies on plant extracts containing this compound or from computational analyses, with fewer in-depth studies on the isolated compound.

Quantitative Data Summary

The available quantitative data for this compound's biological activity is currently limited. The most definitive data pertains to its antimycobacterial effects and in silico binding affinities to potential protein targets.

| Biological Activity/Target | Assay Type | Species/Strain | Measurement | Value | Reference |

| Antimycobacterial | In vitro | Mycobacterium tuberculosis H(37)Rv | Minimum Inhibitory Concentration (MIC) | 6.25 µg/mL | [5][6][7][8] |

| Antimycobacterial | In vitro | Mycobacterium tuberculosis H(37)Rv | % Inhibition at 6.25 µg/mL | 30% | [3][4] |

| Anti-inflammatory Target | Molecular Docking | Human TNF-α | Binding Energy | -6.1 kcal/mol | [9] |

| Apoptosis/Anticancer Target | Molecular Docking | Human Bcl-2 | Binding Energy | Not specified, but identified as a target | [9] |

| Neuroprotective Target | Molecular Docking | Human Acetylcholinesterase (hAchE) | Binding Affinity | Not specified, but identified as a target | [10] |

Potential Therapeutic Targets and Mechanisms of Action

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, a common characteristic of flavonoids.[4] The primary evidence for a specific anti-inflammatory target comes from computational studies.

-

Tumor Necrosis Factor-alpha (TNF-α) Inhibition: Molecular docking studies have identified TNF-α as a potential target of this compound, with a predicted binding energy of -6.1 kcal/mol.[9] TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By binding to TNF-α, this compound could potentially disrupt its signaling cascade.

-

Modulation of the NF-κB Pathway: The inhibition of TNF-α is closely linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] While direct experimental validation of this compound's effect on the NF-κB pathway is pending, its interaction with TNF-α suggests a plausible mechanism for its anti-inflammatory effects. Studies on the crude extracts of Lantana camara, which contains this compound, have shown suppression of inflammatory mediators such as COX-2, iNOS, and NF-kB.[14][15]

Antimycobacterial Activity

One of the most well-documented activities of this compound is its inhibitory effect against Mycobacterium tuberculosis.

-

Direct Inhibition: this compound has been shown to inhibit the growth of Mycobacterium tuberculosis strain H(37)Rv with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[5][6][7][8] At this concentration, it produced a 30% inhibition of mycobacterial growth.[3][4] The precise molecular target within the bacterium has not yet been elucidated, but this activity suggests potential for development as an anti-tuberculosis agent.

Anticancer Potential

The potential of this compound as an anticancer agent is primarily supported by in silico data and the known activities of its plant source.

-

Modulation of Apoptosis via Bcl-2: A network pharmacology and molecular docking study identified the anti-apoptotic protein Bcl-2 as a key target for compounds in Lantana camara, including this compound.[9] Bcl-2 is a central regulator of the intrinsic apoptosis pathway, and its inhibition can sensitize cancer cells to programmed cell death. This makes Bcl-2 a validated target for cancer therapy. Further experimental validation is required to confirm the binding and functional effects of this compound on Bcl-2.

Neuroprotective Effects

In silico studies suggest that this compound may have neuroprotective potential.

-

Acetylcholinesterase (AChE) Inhibition: this compound has been identified as a potential inhibitor of human acetylcholinesterase (hAchE) in molecular docking simulations.[10] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a cornerstone of treatment for Alzheimer's disease, helping to improve cognitive function. This computational finding suggests a potential avenue for this compound in the management of neurodegenerative disorders.

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively reported in the literature. However, general methodologies for its extraction and for the assays in which it has been implicated can be described.

Extraction and Isolation of this compound

A general procedure for isolating this compound from plant material, such as Linaria vulgaris, involves the following steps:

-

Extraction: Air-dried and powdered plant material is extracted with a solvent, typically 70% ethanol, under reflux.[3]

-

Solvent Partitioning: The concentrated crude extract is then sequentially partitioned with solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their solubility.[3]

-

Chromatographic Purification: The n-butanol fraction, which is typically enriched with glycosides like this compound, is subjected to multiple rounds of column chromatography.[3]

-

Silica Gel Chromatography: Used for initial fractionation.

-

Sephadex LH-20 Chromatography: Often used for further purification to separate compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a C18 column, to yield the pure compound.[3]

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Antimycobacterial Susceptibility Testing

While the specific protocol used for this compound is not detailed, antimycobacterial activity is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). A common assay is the Microplate Alamar Blue Assay (MABA).

-

Preparation: A two-fold serial dilution of the test compound (this compound) is prepared in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv).

-

Incubation: The plates are incubated at 37°C for several days.

-

Detection: A solution of Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating inhibition of bacterial growth.

This compound demonstrates significant therapeutic potential across several domains, including infectious diseases and inflammatory conditions, with preliminary evidence suggesting possible applications in oncology and neurodegenerative disorders. Its most robustly supported activity is against Mycobacterium tuberculosis.

However, the current body of research is still in its nascent stages. The majority of the evidence for its anti-inflammatory, anticancer, and neuroprotective effects is derived from computational models or studies of plant extracts. To advance this compound as a viable therapeutic lead, future research should prioritize:

-

In Vitro Validation: Conducting robust in vitro assays to confirm the predicted binding and inhibitory activity of pure this compound against targets such as TNF-α, Bcl-2, and acetylcholinesterase. This should include determining IC50 or Ki values.

-

Mechanism of Action Studies: Elucidating the downstream effects of this compound on relevant signaling pathways (e.g., NF-κB, apoptosis pathways) in appropriate cell-based models.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammation, cancer, and neurodegeneration.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

A concerted effort in these areas will be crucial to unlocking the full therapeutic potential of this promising natural product.

References

- 1. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethnobotany, Phytochemistry, and Biological Activity of Extracts and Non-Volatile Compounds from Lantana camara L. and Semisynthetic Derivatives—An Updated Review | MDPI [mdpi.com]

- 3. Phenolic Compounds as Promising Drug Candidates in Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hot Natural products Compounds Research - ChemFaces [chemfaces.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. Conformational Changes in Bcl-2 Pro-survival Proteins Determine Their Capacity to Bind Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Lantana camara L.: A Review of its Traditional Uses, Phytochemistry, Pharmacological Activities, and Toxicology [tpt.scione.com]

- 10. researchgate.net [researchgate.net]

- 11. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic profiling of Lantana camara L. using UPLC-MS/MS and revealing its inflammation-related targets using network pharmacology-based and molecular docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway Modulation of Lanreotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanreotide is a synthetic somatostatin analog with a well-established role in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic efficacy is rooted in its ability to modulate key intracellular signaling pathways, primarily through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying Lanreotide's action, focusing on its influence on critical signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

Lanreotide is a long-acting octapeptide analog of the natural hormone somatostatin.[5] Its clinical utility stems from its ability to inhibit the secretion of various hormones and growth factors, thereby controlling symptoms and tumor growth in patients with NETs.[1][6] The primary mechanism of action involves its function as a somatostatin receptor agonist, with a high affinity for SSTR2 and a lower affinity for SSTR5.[2][3] The activation of these receptors triggers a cascade of intracellular events that culminate in anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[5][6]

Mechanism of Action: SSTR2 and SSTR5 Signaling

Lanreotide's biological effects are predominantly mediated through its interaction with SSTR2 and SSTR5, which are G-protein coupled receptors.[7] Binding of Lanreotide to these receptors initiates a conformational change, leading to the activation of downstream signaling pathways.

The antisecretory effects of Lanreotide are largely attributed to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels and reduced calcium influx.[5] This, in turn, inhibits the exocytosis of hormones and other secretory products from neuroendocrine cells.[5]

The anti-proliferative effects are more complex and involve the modulation of several key signaling pathways that regulate cell growth, survival, and apoptosis.[5][6]

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[8] Lanreotide has been shown to inhibit this pathway, contributing to its anti-tumor effects.[3]

The binding of Lanreotide to SSTRs can lead to the activation of protein tyrosine phosphatases, which can dephosphorylate and inactivate components of the PI3K/Akt pathway.[5] Furthermore, studies have shown that combining Lanreotide with PI3K and mTOR inhibitors can enhance its anti-proliferative effects in bronchopulmonary neuroendocrine tumor cells.[3][9] This suggests a synergistic interaction and highlights the importance of the PI3K/Akt/mTOR pathway as a target of Lanreotide.

Modulation of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[10] In vivo studies have demonstrated that Lanreotide therapy can downregulate NF-κB signaling in CD8+ T cells of patients with neuroendocrine tumors.[11][12][13] This inhibitory effect on NF-κB may contribute to the anti-inflammatory and anti-proliferative properties of Lanreotide. The canonical NF-κB pathway is a key target.

Quantitative Data on Lanreotide's Efficacy

The anti-proliferative effects of Lanreotide have been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Tumor Type | IC50 (µM) | Duration of Exposure | Reference |

| BON-1 (Everolimus-resistant) | Pancreatic NET | 25 | 72 hours | [5] |

| GH3 | Rat Pituitary | 0.057 | Not Specified | [14] |

The modulation of cytokine expression by Lanreotide further underscores its immunomodulatory and anti-inflammatory properties.

| Cell Line | Tumor Type | Cytokine | Effect | Reference |

| BON-1 | Pancreatic NET | TNF-α | Upregulation | [5] |

| BON-1 | Pancreatic NET | IL-6 | Downregulation | [5] |

| BON-1 | Pancreatic NET | IL-10 | Downregulation | [5] |

| NCI-H727 | Bronchial NET | TNF-α | Downregulation | [5] |

| NCI-H727 | Bronchial NET | IL-6 | Upregulation | [5] |

| NCI-H727 | Bronchial NET | IL-10 | Upregulation | [5] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of Lanreotide on neuroendocrine tumor cell lines.[5][15]

Objective: To determine the effect of Lanreotide on the viability and proliferation of NET cells.

Materials:

-

NET cell lines (e.g., BON-1, NCI-H727)

-

Complete culture medium

-

Lanreotide stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Lanreotide in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the Lanreotide dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

References

- 1. The safety of lanreotide for neuroendocrine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aiom.it [aiom.it]

- 3. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. ascopubs.org [ascopubs.org]

- 12. mdpi.com [mdpi.com]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

Linaroside: A Technical Guide to its Antioxidant and Anti-inflammatory Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside also known as acaciin or buddleoside, is a naturally occurring compound found in various medicinal plants, including Buddleja officinalis and Chrysanthemum indicum. Flavonoids as a class are well-regarded for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its antioxidant and anti-inflammatory mechanisms. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Antioxidant Activity of this compound

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage through a process known as oxidative stress. This damage is implicated in the pathogenesis of numerous chronic diseases. The antioxidant activity of this compound is typically evaluated through various in vitro assays.

Quantitative Antioxidant Data

| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Acacia mearnsii Bark Extract | DPPH | 61.5 ± 0.5 | Trolox | Not specified |

| Acacia mearnsii Bark Extract | ABTS | 23.3 ± 0.3 | Trolox | Not specified |

| Ulmus pumila Ethyl Acetate Fraction | DPPH | 5.6 | - | - |

IC50: The concentration of the substance required to inhibit 50% of the activity. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay.

Experimental Protocols for Antioxidant Assays

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: this compound or the plant extract is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A specific volume of the sample solution (e.g., 100 µL) is mixed with a volume of the DPPH solution (e.g., 1.9 mL).

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

-

Sample Preparation: this compound or the plant extract is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

-

Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at the same wavelength used for the working solution (e.g., 734 nm).

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity of this compound

Inflammation is a complex biological response of body tissues to harmful stimuli. Chronic inflammation is a key factor in the development of many diseases. This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

Similar to the antioxidant data, specific IC50 values for pure this compound in anti-inflammatory assays are not widely reported. The following table presents data on the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by extracts containing this compound or by related flavonoids.

| Sample | Assay | IC50 Value | Cell Line | Stimulant |

| Apigenin | Nitric Oxide Inhibition | 23 µM | RAW 264.7 | LPS |

| Luteolin | Nitric Oxide Inhibition | 27 µM | RAW 264.7 | LPS |

| Brazilin | Nitric Oxide Inhibition | 24.3 µM | RAW 264.7 | LPS[1] |

LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. RAW 264.7: A murine macrophage cell line commonly used in inflammation studies.

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) that have been stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Aliquots of the cell culture supernatant are collected.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

-

-

Measurement: The absorbance is measured at a wavelength of around 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

-

Cell Viability Assay: A parallel cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are two critical systems implicated in these processes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Studies on buddleoside-rich extracts suggest that this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Activation of the Nrf2/HO-1 Signaling Pathway